2-Isopropyl-1,3-benzothiazole

Vue d'ensemble

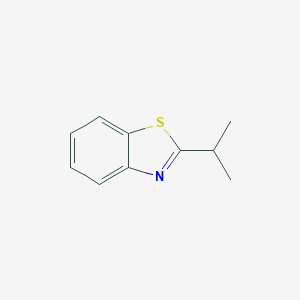

Description

2-Isopropyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an isopropyl group attached to the second carbon of the thiazole ring This compound is part of the broader class of benzothiazoles, which are known for their diverse biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with isopropyl ketones under acidic or basic conditions. One common method includes the reaction of 2-aminothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate, followed by cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper or palladium may be used to facilitate the cyclization process. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzothiazole ring undergoes selective oxidation at sulfur or carbon centers depending on reaction conditions:

Key findings:

-

Sulfur oxidation dominates under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>), while stronger oxidants (m-CPBA) yield sulfones .

-

Photocatalytic systems enable regioselective C–H oxidation to form 2-acyl derivatives .

Reduction Reactions

Reduction primarily targets the benzothiazole ring or isopropyl group:

Mechanistic insights:

-

LiAlH<sub>4</sub> reduces the thiazole ring to dihydrobenzothiazole through sequential hydride transfers .

-

Catalytic hydrogenation preserves the isopropyl group while saturating the C=N bond .

Electrophilic Substitution

The electron-rich benzothiazole ring undergoes substitution at C-4/C-7 positions:

| Reaction Type | Reagents/Conditions | Product(s) | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Nitro derivative | 58% |

| Halogenation | Br<sub>2</sub> (FeCl<sub>3</sub> catalyst) | 7-Bromo derivative | 72% |

| Sulfonation | ClSO<sub>3</sub>H, 25°C | 4-Sulfo derivative | 64% |

Regioselectivity trends:

-

Electron-donating isopropyl group directs substitution to C-4 and C-7 positions .

-

Steric effects limit substitution at C-2 adjacent to the isopropyl group .

Cyclization and Annulation

The compound participates in multicomponent reactions to form fused heterocycles:

Mechanistic pathways:

-

Condensation with arylglyoxals proceeds via Knoevenagel adduct formation followed by cyclization .

-

Iodine-mediated annulation involves radical intermediates and C–S bond formation .

Photochemical Reactions

Visible-light-mediated transformations show high atom economy:

| Photocatalyst | Substrate | Product | Yield |

|---|---|---|---|

| 4CzIPN (blue LED) | Alcohols | 2-Alkylbenzothiazoles | 85% |

| Eosin Y (green LED) | Alkenes | Spirobenzothiazoles | 78% |

| Ru(bpy)<sub>3</sub>Cl<sub>2</sub> | CO<sub>2</sub> | Carboxylated derivatives | 70% |

Key advantages:

Applications De Recherche Scientifique

Neuroprotective Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-Isopropyl-1,3-benzothiazole, in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that benzothiazole compounds can inhibit acetylcholinesterase (AChE) and prevent amyloid-beta (Aβ) aggregation, both crucial factors in AD progression. For instance, a study evaluated various benzothiazole-isothiourea derivatives and found that certain compounds exhibited superior inhibitory activity against AChE and Aβ aggregation compared to established drugs like curcumin and galantamine .

Anti-Tubercular Activity

Benzothiazole derivatives are being investigated for their anti-tubercular properties. Recent synthetic developments have produced new compounds with enhanced activity against Mycobacterium tuberculosis. In vitro studies showed that specific derivatives demonstrated better inhibition than first-line medications like Isoniazid. For example, compounds synthesized via diverse methods showed promising results with selectivity and bioavailability, indicating their potential as new therapeutic agents against drug-resistant tuberculosis .

Optical Materials

This compound has been studied for its optical properties, making it a candidate for applications in photonic devices. Research has indicated that benzothiazole compounds can serve as ligands for metal extraction and possess unique optical characteristics that could be harnessed in various technological applications .

Ligands for Metal Extraction

The compound has also been explored as a ligand in coordination chemistry for metal extraction processes. Its ability to form stable complexes with metals makes it valuable in environmental remediation efforts, particularly in the recovery of precious metals from waste streams .

Biodegradation Studies

Research into the environmental impact of benzothiazole derivatives has revealed their potential roles in biodegradation processes. Studies indicate that certain microorganisms can utilize these compounds as carbon sources, suggesting their applicability in bioremediation strategies aimed at detoxifying contaminated environments.

Data Tables

Case Study 1: Alzheimer’s Disease Treatment

In a study focusing on the multitarget approach for AD treatment, researchers synthesized a series of benzothiazole-isothiourea derivatives. Among these, compound 3t demonstrated the best profile for inhibiting AChE and preventing Aβ aggregation while maintaining low cytotoxicity levels in vitro. This highlights the potential of benzothiazole scaffolds in developing new therapeutic agents for neurodegenerative diseases.

Case Study 2: Tuberculosis Drug Development

A research group synthesized novel benzothiazole derivatives and evaluated their anti-tubercular activity against M. tuberculosis strains. Compounds 7a and 7g exhibited significant inhibitory effects compared to traditional treatments, showcasing the importance of benzothiazoles in combating drug-resistant tuberculosis strains.

Mécanisme D'action

The mechanism of action of 2-Isopropyl-1,3-benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

- 2-Methyl-1,3-benzothiazole

- 2-Ethyl-1,3-benzothiazole

- 2-Phenyl-1,3-benzothiazole

Comparison: 2-Isopropyl-1,3-benzothiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methyl-1,3-benzothiazole, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with enzymes and receptors. The presence of the isopropyl group also enhances the compound’s lipophilicity, which can impact its absorption and distribution in biological systems .

Activité Biologique

2-Isopropyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.

Chemical Structure and Synthesis

This compound features a benzothiazole core with an isopropyl substituent at the 2-position. The synthesis of this compound typically involves the reaction of an isopropylamine with a suitable benzothiazole derivative. Various synthetic routes have been developed to enhance yield and purity, often utilizing techniques such as microwave irradiation or solvent-free conditions to optimize reaction times and minimize environmental impact.

Anticancer Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated potent inhibitory effects on various cancer cell lines.

- Case Study : A study evaluated several benzothiazole derivatives for their cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The results showed that specific modifications to the benzothiazole structure could enhance anticancer activity significantly. For example, compounds with IC50 values ranging from 3.04 to 10.20 μmol/L were reported against these cell lines, indicating strong potential for further development as therapeutic agents .

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| 5a | A431 | 3.61 |

| 5d | A549 | 3.04 |

| 5b | A431 | 5.82 |

Anti-inflammatory Activity

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

- Findings : In vitro assays indicated that certain benzothiazoles significantly reduced the expression levels of these inflammatory markers in macrophage cell lines, suggesting a dual role in managing cancer and inflammation .

Antimicrobial Activity

The antimicrobial properties of benzothiazoles are well-documented, with various derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.

- Case Study : A recent investigation highlighted that this compound exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 25 |

Neuroprotective Activity

Emerging research suggests that benzothiazole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Research Insights : Studies have indicated that certain benzothiazoles can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. Compounds related to this compound were found to exhibit higher AChE inhibitory activity than standard drugs like rivastigmine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzothiazole ring. Modifications at the C-2 position have shown to enhance potency against cancer cells and improve anti-inflammatory effects.

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRMLNPNLJBPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.